4-methyloxolan-3-amine
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Overview
Description
4-methyloxolan-3-amine, also known as 4-methyltetrahydrofuran-3-amine, is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It is a liquid at room temperature and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
This compound is a type of amine, and amines in general can act as neurotransmitters and psychoactive drugs . They can affect brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and behavior .
Mode of Action
Amines typically act as either agonists or antagonists . Agonists are drugs that increase the activity of particular neurotransmitters. They might act by promoting the synthesis of the neurotransmitters, reducing their reuptake from synapses, or mimicking their action by binding to receptors for the neurotransmitters . Antagonists are drugs that decrease the activity of particular neurotransmitters. They might act by interfering with the synthesis of the neurotransmitters or by blocking their receptors so the neurotransmitters cannot bind to them .
Biochemical Pathways
Amines can influence various biochemical pathways in the body, particularly those involving neurotransmitters .
Result of Action
Amines can have powerful biological functions, including influencing mood, thinking, perception, and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-methyloxolan-3-amine . These factors can include temperature, pH, and the presence of other substances.
Biochemical Analysis
Cellular Effects
Amines can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Amines are generally involved in a variety of metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
Amines are generally transported across cell membranes by specific transporters
Subcellular Localization
The localization of amines within cells can have significant effects on their activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyloxolan-3-amine can be synthesized through several methods. One common synthetic route involves the reaction of 4-methyloxolan-3-one with ammonia or an amine under suitable conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-methyloxolan-3-amine: Similar in structure but with a methyl group attached to the nitrogen atom.
4-methyltetrahydrofuran: Lacks the amine group but shares the tetrahydrofuran ring structure.
Uniqueness
4-methyloxolan-3-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its amine group provides reactivity that is not present in similar compounds like 4-methyltetrahydrofuran .
Properties
IUPAC Name |
4-methyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAMXHGNEOFJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527863-66-6 |
Source
|
Record name | 4-methyloxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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